molecular formula C7H5ClN2O B1592614 4-Chloro-1H-indazol-5-ol CAS No. 478834-25-2

4-Chloro-1H-indazol-5-ol

Cat. No.: B1592614
CAS No.: 478834-25-2
M. Wt: 168.58 g/mol
InChI Key: SGGVCALTHVTDBA-UHFFFAOYSA-N
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Description

4-Chloro-1H-indazol-5-ol is a heterocyclic compound belonging to the indazole family Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring The presence of a chlorine atom at the 4th position and a hydroxyl group at the 5th position of the indazole ring makes this compound unique

Scientific Research Applications

4-Chloro-1H-indazol-5-ol has diverse applications in scientific research:

Safety and Hazards

While specific safety and hazards information for 4-Chloro-1H-indazol-5-ol is not available, it is generally recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling similar chemical compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1H-indazol-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloro-2-nitroaniline with hydrazine hydrate in the presence of a base, followed by cyclization to form the indazole ring. The reaction conditions often involve heating in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP) at elevated temperatures (around 60°C) with sodium acetate as a catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and catalysts is crucial to minimize byproducts and enhance the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-1H-indazol-5-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The nitro group in the precursor can be reduced to an amine before cyclization.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or ammonia under reflux conditions.

Major Products:

    Oxidation: Formation of 4-chloro-1H-indazol-5-one.

    Reduction: Formation of 4-chloro-1H-indazol-5-amine.

    Substitution: Formation of various substituted indazole derivatives depending on the nucleophile used.

Comparison with Similar Compounds

    4-Chloro-1H-indazole: Lacks the hydroxyl group at the 5th position.

    5-Hydroxy-1H-indazole: Lacks the chlorine atom at the 4th position.

    4-Bromo-1H-indazol-5-ol: Similar structure but with a bromine atom instead of chlorine.

Uniqueness: 4-Chloro-1H-indazol-5-ol is unique due to the combined presence of the chlorine atom and hydroxyl group, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its potential as a versatile intermediate in organic synthesis and as a pharmacophore in drug discovery .

Properties

IUPAC Name

4-chloro-1H-indazol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c8-7-4-3-9-10-5(4)1-2-6(7)11/h1-3,11H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGGVCALTHVTDBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NN=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80629071
Record name 4-Chloro-1H-indazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478834-25-2
Record name 4-Chloro-1H-indazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of the 1H-indazol-5-ol (1.60 g, 0.0119 mol) obtained in Reference Example 4 in tetrahydrofuran (50 ml) was added N-chlorosuccinimide (1.59 g, 0.0119 mol) at room temperature. After 1 hour, the mixture thus obtained was heated to 40° C., and after another 2 hour, the mixture was heated to 50° C. After 5 hours, the reaction solution was poured into water (100 ml) and extracted with ethyl acetate (100 ml×3). The organic layer was dried over anhydrous magnesium sulfate and concentrated under reduced pressure, and the resulting residue was purified by a silica gel column chromatography (eluent: hexane/ethyl acetate) to obtain 4-chloro-1H-indazol-5-ol (1.7365 g, 86%).
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.59 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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